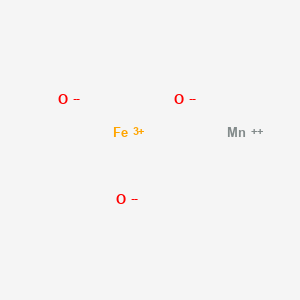
POTASSIUM BIS(OXALATO)PLATINATE(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium Bis(oxalato)platinate(II), also known as Dipotassium bis(oxalato)platinate(2−) dihydrate or Potassium dioxalatoplatinate(II) dihydrate, is a compound with the linear formula K2Pt(C2O4)2 · 2H2O . It is a yellow to green powder and has a molecular weight of 485.34 .
Synthesis Analysis
A one-step synthetic procedure involves the reaction of potassium bis(oxalato)platinate(II) with the corresponding N6-benzyladenosine derivative (nL). This process yields the [Pt(ox)(nL)2]∙1.5H2O oxalato (ox) complexes 1–5, where the nL molecules act as monodentate coordinated N-donor ligands .Molecular Structure Analysis
The structure of [Pt(ox)(4FL)2] (5) contains a tetracoordinated central Pt(II) atom with two monodentate adenosine-based ligands coordinated through their N7 atoms and one bidentate oxalate dianion .Chemical Reactions Analysis
The thermal decomposition of trans-K[Cr(C2O4)2(OH2)2]·3H2O and cis-K[Cr(C2O4)2(OH2)2] has been studied using the TG–MS technique. The measurements were carried out in an argon atmosphere over the temperature range of 293–873 K .Physical And Chemical Properties Analysis
Potassium Bis(oxalato)platinate(II) is a yellow to green powder . It has a density of 3.04 g/mL at 25 °C (lit.) . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of Platinum (II) Oxalato Complexes
Potassium Bis(Oxalato)Platinate(II) is used in the synthesis of Platinum (II) Oxalato Complexes . A one-step synthetic procedure involves the reaction of Potassium Bis(Oxalato)Platinate(II) with the corresponding N6-benzyladenosine derivative (nL) to provide the [Pt(ox)(nL)2]∙1.5H2O oxalato (ox) complexes . These complexes involve the nL molecules as monodentate coordinated N-donor ligands .
Cytotoxicity Evaluation
These synthesized Platinum (II) Oxalato Complexes are then evaluated for their cytotoxicity . However, these complexes did not show any effect up to the concentration of 50.0 µM (compounds 1, 2) or 20.0 µM (compounds 3 – 5) .
Antitumor Activity
The Platinum (II) Oxalato Complexes are also studied for their antitumor activity . Adenosine is considered to be a biologically important molecule because it is involved in the structure of nucleic acids or adenosine-phosphates (ATP, ADP, AMP) necessary for the intracellular transfer and storage of energy .
Polymerization Capabilities
The polymerization capabilities and characteristics of the electrochemically prepared partially oxidized (PO) salts of the Bis(Oxalato)Platinate (II) (Pt-Ox) are investigated . The polymers were synthesized in glass capillary templates at lengths of 900 mm, as well as through porous anodic alumina oxide (AAO) templates with pore diameters of 200 nm and 20 nm respectively .
Nanoscale Templates
The PO Pt-Ox polymers, which are brittle in macroscale form when dehydrated, were found to possess significant flexibility on the nanoscale even after exposure to air for 2 months . During the electrochemical syntheses, the formation of the PO polymers could be directed by varying the positions and the number of electrodes .
Synthesis of New Complexes
A new PO guanidinium (Guan) containing Pt-Ox complex, (Guan)1.61Pt(C2O4)2·H2O, was synthesized and characterized .
Wirkmechanismus
Safety and Hazards
Potassium Bis(oxalato)platinate(II) can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers There are several relevant papers that discuss Potassium Bis(oxalato)platinate(II). One paper discusses the synthesis, characterization, and cytotoxicity evaluation of Platinum (II) Oxalato Complexes Involving Adenosine-Based N-Donor Ligands . Another paper discusses the thermal properties of potassium bis(oxalato)diaquochromates .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Potassium Bis(oxalato)platinat(II) can be achieved by the reaction of potassium tetrachloroplatinate(II) with oxalic acid in water.", "Starting Materials": [ "Potassium tetrachloroplatinate(II)", "Oxalic acid", "Water" ], "Reaction": [ "Dissolve potassium tetrachloroplatinate(II) in water to form a solution.", "Add oxalic acid to the solution and stir until it dissolves completely.", "Heat the resulting mixture to 60-70°C and continue stirring for 1-2 hours.", "Allow the solution to cool to room temperature and filter off any precipitate that forms.", "Add potassium hydroxide to the filtrate until the pH reaches 7-8.", "Collect the resulting precipitate by filtration and wash it with water.", "Dry the precipitate in a vacuum oven at 60°C for several hours to obtain Potassium Bis(oxalato)platinat(II)." ] } | |
CAS-Nummer |
14244-64-5 |
Produktname |
POTASSIUM BIS(OXALATO)PLATINATE(II) |
Molekularformel |
C4H6K2O10Pt |
Molekulargewicht |
487.363 |
IUPAC-Name |
dipotassium;2-hydroxy-2-oxoacetate;platinum;dihydrate |
InChI |
InChI=1S/2C2H2O4.2K.2H2O.Pt/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;/q;;2*+1;;;/p-2 |
InChI-Schlüssel |
GJSJXUDEGOYJMP-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.[K+].[K+].[Pt] |
Herkunft des Produkts |
United States |
Q & A
Q1: Can potassium bis(oxalato)platinate(II) be used as a starting material to synthesize other platinum(II) complexes with potential biological activity?
A1: Yes, the research demonstrates that potassium bis(oxalato)platinate(II) can serve as a precursor for synthesizing novel platinum(II) complexes. One study utilized potassium bis(oxalato)platinate(II) in a one-step reaction with N6-benzyladenosine derivatives to create a series of [Pt(oxalato)(N6-benzyladenosine derivative)2] complexes []. This highlights the compound's utility in generating diverse platinum(II) complexes, which can then be further investigated for potential applications, including biological activity.
Q2: Besides its potential use in biological applications, are there other areas where potassium bis(oxalato)platinate(II) proves useful?
A2: Yes, potassium bis(oxalato)platinate(II) exhibits utility in material science. Research demonstrates its application in the electrochemical growth of highly conductive inorganic complexes []. This method enables the formation of single crystals of materials like K2Pt(CN)4X0.3 ⋅ 3H2O (X = Cl, Br), K1.75Pt(CN)4 ⋅ 1.5 H2O, and K1.64Pt(O2C2O2) ⋅ 2H2O, showcasing its potential in developing advanced materials with tailored properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



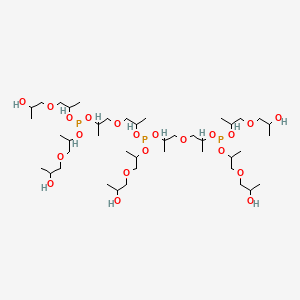


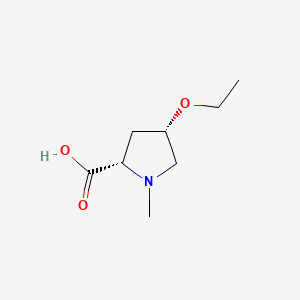
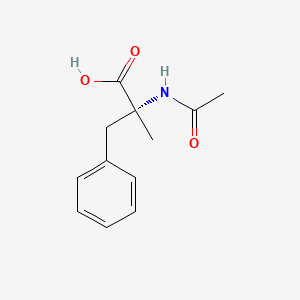
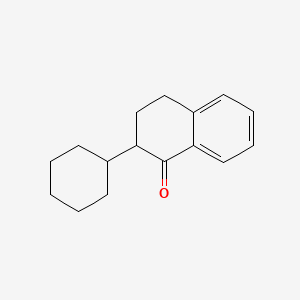
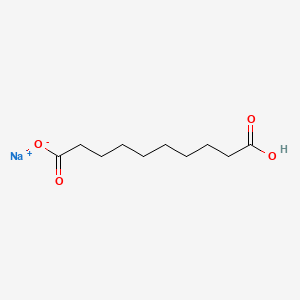
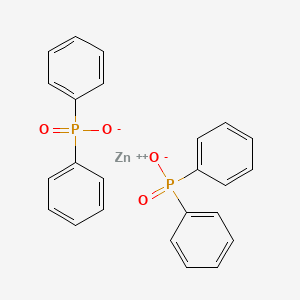
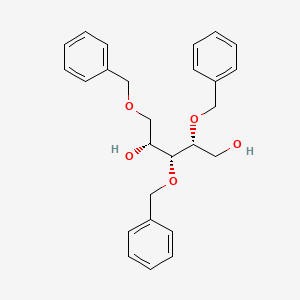
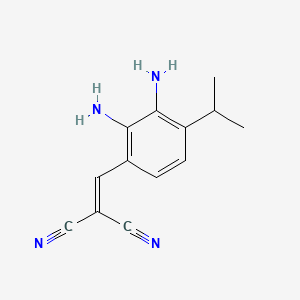
![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)
